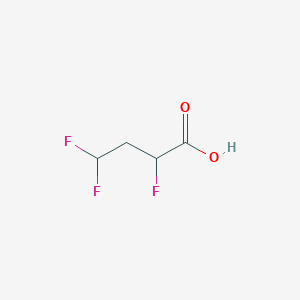

2,4,4-Trifluorobutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O2/c5-2(4(8)9)1-3(6)7/h2-3H,1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZJIHGUQXOGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,4 Trifluorobutanoic Acid and Key Derivatives

Direct Fluorination Strategies for Butanoic Acid Scaffolds

Direct fluorination involves the substitution of a carbon-hydrogen (C-H) bond with a carbon-fluorine (C-F) bond on a butanoic acid scaffold. This approach is attractive for its atom economy but presents challenges due to the high reactivity of many fluorinating agents and the inertness of C-H bonds. chemrxiv.org

Recent advancements have focused on transition-metal-catalyzed C-H activation to achieve selective fluorination. One notable method is the palladium(II)-catalyzed β-C(sp³)–H fluorination of free carboxylic acids. chemrxiv.orgacs.org This strategy utilizes the carboxylic acid group as an intrinsic directing group to guide the fluorination to the β-position. The process typically involves a nucleophilic fluoride (B91410) source, such as silver fluoride (AgF) or other fluoride salts, in combination with a strong external oxidant. chemrxiv.orgchemrxiv.org The rational design of the oxidizing agent has been identified as a crucial factor in the success of these transformations. chemrxiv.org While early attempts at direct fluorination with elemental fluorine often led to complex mixtures or degradation, modern catalytic methods offer a more controlled and selective route to β-fluorinated carboxylic acids. 20.210.105

Indirect Synthesis from Precursors: Diversified Approaches

Indirect methods build the target molecule by modifying non-fluorinated precursors or by assembling the carbon chain from smaller fluorinated fragments. These multi-step approaches often provide greater control over the position and number of fluorine atoms introduced.

This strategy involves synthesizing a butanoic acid derivative with a leaving group, such as a hydroxyl group, at the desired positions and subsequently replacing it with fluorine via nucleophilic substitution. Reagents like (diethylamino)sulfur trifluoride (DAST) and its safer analogues, such as Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride), are commonly used to convert alcohols to alkyl fluorides. researchgate.net For example, a suitably protected dihydroxybutanoic acid ester could be treated with such a reagent to install fluorine atoms. The conversion of carboxylic acid derivatives to trifluoromethyl groups can also be achieved using reagents like sulfur tetrafluoride. harvard.edu

Constructing the carbon skeleton using fluorinated building blocks is a powerful strategy in organofluorine chemistry. sigmaaldrich.com This approach allows for the precise installation of fluorine-containing moieties. A key example is the synthesis of β-trifluoromethyl alanine (B10760859) (2-amino-4,4,4-trifluorobutanoic acid), an important analogue. acs.org In one method, a chiral nucleophilic glycine (B1666218) equivalent, stabilized as a Ni(II) complex, is alkylated with 2,2,2-trifluoroethyl iodide (CF₃CH₂I). acs.orgmdpi.comacs.org This reaction forms the C2-C3 bond of the butanoic acid framework, directly incorporating the trifluoromethyl group at the C4 position. This method has proven effective for large-scale asymmetric synthesis. mdpi.com

Molecular rearrangements catalyzed by chiral acids can provide an elegant pathway to enantiomerically enriched molecules. rsc.org For instance, a fluorination-initiated semipinacol rearrangement cascade of specific allylic alcohols can be used to construct fluorinated cyclic structures. rsc.org While not a direct synthesis of 2,4,4-trifluorobutanoic acid, the principles of acid-catalyzed rearrangements, such as the pinacol (B44631) or acyloin rearrangements, represent a potential synthetic tool. rsc.org These reactions typically involve the 1,2-migration of a carbon group toward an adjacent carbocation, a process that could be adapted to fluorinated substrates to construct the desired butanoic acid skeleton.

Enantioselective Synthesis of Chiral 2,4,4-Trifluorobutanoic Acid Analogues (e.g., 2-amino-4,4,4-trifluorobutanoic acid)

The synthesis of specific enantiomers of fluorinated amino acids is of high importance, particularly for pharmaceutical applications. dntb.gov.uanih.gov Asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, a bioisostere of leucine, has been a focus of significant research. mdpi.comresearchgate.netnih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully applied to the large-scale synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid. mdpi.comnih.govnih.gov

A prominent method employs a recyclable chiral auxiliary derived from proline to form a Ni(II) complex with a glycine Schiff base. mdpi.comresearchgate.net This chiral complex serves as a nucleophilic glycine equivalent. Alkylation of this complex with 2,2,2-trifluoroethyl iodide proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. acs.orgmdpi.com The resulting alkylated complex is then disassembled, typically through acid hydrolysis, to release the desired (S)-2-amino-4,4,4-trifluorobutanoic acid and recover the chiral auxiliary for reuse. mdpi.comnih.gov This method is efficient, scalable, and avoids chromatographic separation by purifying the final N-protected product via recrystallization. acs.orgacs.org

Detailed research findings have optimized this alkylation step for large-scale production, achieving high yields and excellent diastereomeric excess. mdpi.com

Table 1: Optimized Conditions for the Asymmetric Alkylation Step mdpi.com

| Parameter | Condition |

|---|---|

| Starting Material | Ni(II) complex of glycine Schiff base and (S)-proline-derived chiral auxiliary |

| Alkylating Agent | 2,2,2-Trifluoroethyl iodide (CF₃CH₂I) |

| Base | Potassium hydroxide (B78521) (KOH) in Methanol (MeOH) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 20-35 °C |

| Work-up | Stepwise addition of water to precipitate the product |

| Diastereomeric Excess | >99% de |

| Yield | 81.1% |

Asymmetric Catalysis in Fluorinated Butanoic Acid Synthesis (e.g., Ni(II)-Complex Mediated)

The use of chiral Ni(II) complexes has become a powerful and versatile method for the asymmetric synthesis of non-canonical amino acids, including fluorinated variants. beilstein-journals.orgchemrxiv.orgresearchgate.net This approach often involves the alkylation of a Schiff base of glycine or another amino acid, which is coordinated to a chiral Ni(II) complex. The chiral ligand on the complex directs the stereochemical outcome of the reaction. beilstein-journals.orgresearchgate.net

One of the most successful strategies employs a chiral Ni(II) complex of a Schiff base derived from a proline-derived ligand and glycine. researchgate.netmdpi.com This methodology has been effectively used for the synthesis of a wide array of fluorinated amino acids. beilstein-journals.orgchemrxiv.org The aryl group of the ligand effectively shields one face of the complex, leading to high diastereoselectivity during alkylation. beilstein-journals.org

For instance, the synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid has been achieved on a large scale using a Ni(II) complex of a glycine Schiff base with a recyclable chiral auxiliary. mdpi.comresearchgate.net This complex is alkylated with 2,2,2-trifluoroethyl iodide under basic conditions. mdpi.comresearchgate.net The reaction proceeds with excellent stereocontrol, yielding the desired (S)-enantiomer in high diastereomeric excess. mdpi.com

Recent advancements have focused on optimizing reaction conditions and developing new generations of chiral ligands to further improve efficiency and stereoselectivity. acs.orgnih.gov For example, the use of specific bases like sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be crucial for achieving high yields and diastereoselectivity. beilstein-journals.orgnih.gov

Table 1: Key Features of Ni(II)-Complex Mediated Asymmetric Synthesis

| Feature | Description | References |

| Catalyst | Chiral Ni(II) complexes of Schiff bases | beilstein-journals.orgresearchgate.net |

| Substrate | Typically a glycine Schiff base | mdpi.comresearchgate.net |

| Alkylating Agent | Fluorinated alkyl halides (e.g., CF₃–CH₂–I) | mdpi.comacs.org |

| Stereocontrol | Chiral ligand directs the approach of the alkylating agent | beilstein-journals.org |

| Key Advantage | Access to a diverse range of enantiopure fluorinated amino acids | chemrxiv.orgresearchgate.net |

Diastereoselective Alkylation and Related Stereochemical Control

Diastereoselective alkylation is a cornerstone of stereochemical control in the synthesis of complex molecules like fluorinated butanoic acid derivatives. In the context of Ni(II)-complex mediated synthesis, the pre-existing chirality of the ligand induces the formation of one diastereomer of the product over the other during the alkylation step. beilstein-journals.org

The alkylation of the chiral Ni(II) complex of a glycine Schiff base with trifluoroethyl iodide is a prime example of a highly diastereoselective process. mdpi.comresearchgate.net The reaction conditions, including the base, solvent, and temperature, are optimized to maximize the diastereomeric excess (de). beilstein-journals.org For example, in the synthesis of a fluorinated phenylalanine analog, using 1.5 equivalents of NaH and 1.5 equivalents of the alkyl bromide in DMF at 0 °C to room temperature resulted in a 78% yield with a diastereomeric purity of >99% de. beilstein-journals.org

Beyond Ni(II) complexes, other methods for diastereoselective alkylation have been explored. These often involve the use of chiral auxiliaries, such as Evans oxazolidinones. nih.gov While effective, these methods require additional steps for the attachment and removal of the auxiliary. nih.gov

The stereochemical outcome of these reactions is highly dependent on the precise structure of the chiral ligand or auxiliary and the reaction conditions. The careful selection and optimization of these parameters are essential for achieving the desired stereoisomer in high purity.

Table 2: Factors Influencing Diastereoselectivity in Alkylation

| Factor | Influence on Stereochemical Outcome | References |

| Chiral Ligand/Auxiliary | The steric and electronic properties of the chiral director are the primary determinants of facial selectivity. | beilstein-journals.orgnih.gov |

| Base | The choice and stoichiometry of the base can significantly affect the reaction's stereoselectivity and yield. | beilstein-journals.orgnih.gov |

| Solvent | The solvent can influence the conformation of the reactive intermediate and the transition state, thereby impacting diastereoselectivity. | beilstein-journals.org |

| Temperature | Lower reaction temperatures generally lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy. | beilstein-journals.org |

| Alkylating Agent | The structure of the electrophile can also play a role in the stereochemical outcome. | nih.gov |

Scalable Preparative Protocols for Enantiopure Compounds

The transition from laboratory-scale synthesis to large-scale production of enantiopure fluorinated compounds is a significant challenge in process chemistry. chemrxiv.org A key objective is to develop protocols that are not only high-yielding and stereoselective but also practical, cost-effective, and reproducible on a large scale. researchgate.netacs.org

A notable success in this area is the development of a scalable synthesis for (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid. mdpi.comresearchgate.netnih.gov This process, which utilizes a recyclable chiral auxiliary in a Ni(II) complex, has been successfully scaled up to produce over 300 grams of the target compound. mdpi.comresearchgate.net A critical feature of this protocol is the avoidance of chromatographic separations, with purification achieved through a single recrystallization of the final product. acs.org

The optimization of reaction conditions for large-scale synthesis often reveals unexpected findings. For instance, in the alkylation of the glycine Ni(II) complex, it was discovered that only a small excess (5 mol%) of the base and the trifluoroethyl iodide was necessary to achieve optimal yield and stereoselectivity on a large scale. mdpi.com

The disassembly of the alkylated Ni(II) complex allows for the recovery and recycling of the chiral ligand, which is a crucial aspect for the economic viability of the process on an industrial scale. mdpi.comresearchgate.net The resulting amino acid can then be protected, for example, with an Fmoc group, to yield the final desired product. mdpi.com

The development of such scalable protocols is essential for making these valuable fluorinated building blocks readily available for applications in drug discovery and materials science. chemrxiv.orgresearchgate.net

Chemical Reactivity and Reaction Mechanisms of 2,4,4 Trifluorobutanoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of 2,4,4-trifluorobutanoic acid is the primary site of its chemical reactivity, undergoing transformations typical of this functional group, but often with modified reactivity due to the presence of fluorine atoms.

Esterification Reactions and Derivatives

Esterification of fluorinated carboxylic acids, a fundamental transformation, can be achieved through various methods. For instance, the direct condensation of carboxylic acids with alcohols is a common approach. researchgate.net The reaction of 2,4,4-trifluorobutanoic acid with an alcohol, typically in the presence of an acid catalyst, would yield the corresponding trifluorobutanoate ester.

Recent advancements in catalysis have provided efficient methods for the esterification of fluorinated acids. Heterogeneous catalysts, such as the metal-organic framework UiO-66-NH2, have been successfully employed for the methyl esterification of fluorinated aromatic carboxylic acids using methanol. rsc.orgnih.gov Another effective method involves mediation by reagents like XtalFluor-E for the direct esterification with perfluorinated alcohols, which proceeds in moderate to excellent yields across a range of carboxylic acid substrates. researchgate.net

Table 1: Selected Methods for Esterification of Fluorinated Carboxylic Acids

| Method | Catalyst/Mediator | Alcohol Type | Key Features |

|---|---|---|---|

| Fischer Esterification | Acid Catalyst (e.g., H₂SO₄) | Simple Alcohols | Standard, equilibrium-driven method. |

| Heterogeneous Catalysis | UiO-66-NH2 | Methanol | Reduced reaction times compared to traditional methods. rsc.orgnih.gov |

Amidation Reactions and Peptide Coupling

The formation of amides from 2,4,4-trifluorobutanoic acid involves its reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. This is a crucial reaction in the synthesis of peptides and other biologically relevant molecules. luxembourg-bio.com

A common strategy involves the use of coupling reagents, which convert the carboxylic acid into a more reactive intermediate in situ. luxembourg-bio.com Reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) and uronium salts (e.g., PyBOP, HATU, HBTU) are widely used. researchgate.netpeptide.com These reagents react with the carboxylic acid to form an activated species, such as an O-acylisourea or an active ester, which is then readily attacked by the amine to form the amide bond with minimal racemization. luxembourg-bio.compeptide.com

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Byproduct | Notes |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Urea | DCC byproduct is insoluble; DIC is preferred for solid-phase synthesis. luxembourg-bio.com |

| Phosphonium Salts | BOP, PyBOP | Phosphine Oxide | BOP can form a carcinogenic byproduct (HMPA). peptide.com |

Reduction to Fluorinated Alcohols

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. libretexts.org For 2,4,4-trifluorobutanoic acid, this transformation would yield 2,4,4-trifluorobutan-1-ol. The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). orgosolver.comchemistrysteps.comchemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. libretexts.orgchemguide.co.uk

The mechanism involves an initial acid-base reaction where the acidic proton of the carboxylic acid is removed by the hydride, forming a lithium carboxylate salt. chemistrysteps.comchemistrysteps.com Subsequent hydride attacks on the carbonyl carbon lead to an aldehyde intermediate, which is immediately further reduced to the primary alcohol. chemistrysteps.comchemistrysteps.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.orgchemistrysteps.com

An alternative reagent for the reduction of carboxylic acids is borane (B79455) (BH₃), often used as a complex with THF (BH₃-THF) or dimethyl sulfide (B99878) (BMS). organic-chemistry.orgyoutube.comyoutube.com Borane is highly selective for carboxylic acids, allowing for their reduction in the presence of other functional groups like esters or ketones. youtube.comresearchgate.net

Decarboxylation Pathways and Derivatives

Decarboxylation involves the removal of the carboxyl group, typically with the release of carbon dioxide. While traditional thermal decarboxylation of simple alkanoic acids is difficult, modern synthetic methods have enabled this transformation for fluorinated carboxylic acids under mild conditions.

A prominent method is visible-light photoredox catalysis, which allows for the direct conversion of aliphatic carboxylic acids to their corresponding alkyl fluorides in a process known as decarboxylative fluorination. nih.govorganic-chemistry.orgacs.org This redox-neutral method involves the photon-induced oxidation of the carboxylate to form a carboxyl radical. nih.gov This radical rapidly extrudes CO₂ to generate an alkyl radical, which is then trapped by a fluorine atom source, such as Selectfluor, to yield the fluorinated product. nih.govrsc.org This approach is notable for its operational simplicity and wide functional group tolerance. nih.govorganic-chemistry.org

Other decarboxylative pathways for fluorinated acids include reactions mediated by xenon difluoride, which are proposed to proceed through a fluoroxenon ester intermediate. cdnsciencepub.comresearchgate.net

Table 3: Modern Decarboxylation Methods for Fluorinated Carboxylic Acids

| Method | Key Reagents | Intermediate | Product Type |

|---|---|---|---|

| Photoredox Catalysis | Photocatalyst (e.g., Iridium complex), Selectfluor, Base | Carboxyl Radical, Alkyl Radical | Alkyl Fluoride (B91410) nih.govorganic-chemistry.org |

| Xenon Difluoride | XeF₂ | Fluoroxenon Ester | Alkyl Fluoride cdnsciencepub.comresearchgate.net |

Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (-CF₃) group at the 4-position, along with the fluorine atom at the 2-position, significantly modulates the chemical properties of the butanoic acid backbone through potent electronic effects.

Electronic Effects and Inductive Properties

The primary influence of the fluorine atoms, and especially the -CF₃ group, is a strong electron-withdrawing inductive effect (-I effect). pressbooks.pub Fluorine is the most electronegative element, and its presence pulls electron density away from the carbon chain towards itself through the sigma bonds. youtube.com

This inductive withdrawal has several key consequences for the reactivity of 2,4,4-trifluorobutanoic acid:

Increased Acidity: The electron-withdrawing fluorine atoms stabilize the carboxylate anion (conjugate base) formed upon deprotonation. pressbooks.pub By delocalizing the negative charge, the stability of the anion is increased, which shifts the dissociation equilibrium towards the products, making the acid stronger (i.e., having a lower pKa) compared to its non-fluorinated counterpart, butanoic acid. pressbooks.pubnih.gov

Enhanced Electrophilicity: The inductive effect makes the carbonyl carbon of the carboxylic acid more electron-deficient and therefore more electrophilic. This heightened electrophilicity facilitates the attack by nucleophiles, which can increase the rate of reactions such as esterification and amidation compared to non-fluorinated analogues.

The strength of the inductive effect is distance-dependent, diminishing as the substituent moves further from the reaction center. pressbooks.pub In 2,4,4-trifluorobutanoic acid, the fluorine at the alpha-position (C2) will have a more pronounced effect on the acidity and carbonyl reactivity than the trifluoromethyl group at the gamma-position (C4).

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| 2,4,4-Trifluorobutanoic acid |

| 2,4,4-Trifluorobutan-1-ol |

| Acetic acid |

| Borane |

| Butanoic acid |

| Dicyclohexylcarbodiimide (DCC) |

| Diethyl ether |

| Diisobutylaluminum hydride (DIBAH) |

| Dimethyl sulfide (BMS) |

| Ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC) |

| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |

| (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) |

| Lithium aluminum hydride (LiAlH₄) |

| Methanol |

| Selectfluor |

| Sodium borohydride (NaBH₄) |

| Tetrahydrofuran (THF) |

| Trifluoroacetic acid |

| XtalFluor-E |

Stereoelectronic Factors in Reaction Selectivity

Stereoelectronic effects, which encompass the influence of orbital alignment on the energy of transition states, play a pivotal role in dictating the selectivity of chemical reactions involving 2,4,4-Trifluorobutanoic acid. The presence of highly electronegative fluorine atoms at the C2 and C4 positions introduces significant electronic perturbations that govern the molecule's conformational preferences and, consequently, its reactivity.

One of the primary stereoelectronic interactions at play is hyperconjugation. This involves the delocalization of electron density from a filled bonding orbital (a donor) to an adjacent empty antibonding orbital (an acceptor). In 2,4,4-Trifluorobutanoic acid, the strong carbon-fluorine (C-F) sigma bonds can act as electron donors, albeit weakly, while the C-C and C-H sigma antibonding orbitals (σ) can act as acceptors. More significantly, the lone pairs on the fluorine atoms can participate in n → σ interactions.

The gauche effect is a well-documented stereoelectronic phenomenon that is particularly relevant to fluorinated alkanes. It describes the tendency of a molecule to adopt a gauche conformation (a dihedral angle of approximately 60°) over an anti conformation (180°) when it would be sterically less hindered in the anti conformation. This preference is often attributed to a stabilizing hyperconjugative interaction between a C-H bonding orbital and an adjacent C-F antibonding orbital (σC-H → σ*C-F). For 2,4,4-Trifluorobutanoic acid, rotation around the C2-C3 bond will be influenced by such interactions. The preferred conformation will seek to maximize these stabilizing orbital overlaps, which in turn will influence which protons are more susceptible to abstraction in elimination reactions or which faces of the molecule are more accessible for attack.

The anomeric effect is another crucial stereoelectronic factor, typically observed in cyclic systems but also influential in acyclic molecules containing heteroatoms. While 2,4,4-Trifluorobutanoic acid is acyclic, analogous interactions can be considered. For instance, the interaction between a lone pair on the carbonyl oxygen and the adjacent C-C or C-F antibonding orbitals can influence the reactivity of the carboxyl group.

The table below outlines the key stereoelectronic interactions in 2,4,4-Trifluorobutanoic acid and their potential impact on reaction selectivity.

| Stereoelectronic Interaction | Donor Orbital | Acceptor Orbital | Predicted Effect on Selectivity |

| Hyperconjugation | σC-H | σC-F | Influences conformational preference (gauche effect), affecting the stereochemical outcome of elimination and substitution reactions. |

| Hyperconjugation | σC-C | σC-F | Contributes to the stability of certain rotamers, potentially directing the approach of reagents. |

| n → σ* Interaction | nF | σC-C | Weakens the adjacent C-C bond, potentially influencing fragmentation pathways in mass spectrometry. |

| n → σ Interaction | nO (carbonyl) | σ*C-C | Affects the electrophilicity of the carbonyl carbon and the acidity of the α-proton. |

These stereoelectronic factors are subtle but can have profound consequences on the energy barriers of competing reaction pathways, leading to high levels of selectivity in reactions such as dehydrofluorination, cyclization, and reactions involving the carboxyl group. Understanding these effects is critical for predicting and controlling the outcomes of chemical transformations involving 2,4,4-Trifluorobutanoic acid.

Nucleophilic and Electrophilic Reactions Involving the Fluorinated Butanoic Acid Skeleton

The chemical reactivity of the 2,4,4-Trifluorobutanoic acid skeleton is profoundly influenced by the strong electron-withdrawing effects of the fluorine substituents. These effects modulate the electron density throughout the molecule, dictating its behavior in both nucleophilic and electrophilic reactions.

Nucleophilic Reactions

The primary site for nucleophilic attack in 2,4,4-Trifluorobutanoic acid is the carbonyl carbon of the carboxylic acid group. The high electronegativity of the three fluorine atoms enhances the electrophilicity of this carbon through inductive effects, making it more susceptible to attack by nucleophiles compared to its non-fluorinated counterpart, butanoic acid. Common nucleophilic acyl substitution reactions include:

Esterification: In the presence of an alcohol and an acid catalyst, 2,4,4-Trifluorobutanoic acid can be converted to its corresponding ester. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol.

Amide Formation: Reaction with amines, often in the presence of a coupling agent to activate the carboxylic acid, yields amides. The increased electrophilicity of the carbonyl carbon facilitates this transformation.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2,4,4-trifluorobutan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Nucleophilic substitution at the fluorinated carbon centers (C2 and C4) is generally challenging due to the strength of the C-F bond and the steric hindrance. Such reactions typically require harsh conditions and are not common.

The table below summarizes the expected outcomes of common nucleophilic reactions with 2,4,4-Trifluorobutanoic acid.

| Nucleophile | Reagent(s) | Product |

| Alcohol (R'OH) | Acid catalyst (e.g., H₂SO₄) | 2,4,4-Trifluorobutanoate ester |

| Amine (R'NH₂) | Coupling agent (e.g., DCC) | N-substituted-2,4,4-trifluorobutanamide |

| Hydride (H⁻) | LiAlH₄ followed by H₃O⁺ | 2,4,4-Trifluorobutan-1-ol |

Electrophilic Reactions

The fluorinated butanoic acid skeleton is generally deactivated towards electrophilic attack due to the strong electron-withdrawing nature of the fluorine atoms, which reduces the electron density of the C-H and C-C bonds.

Electrophilic attack on the carbon backbone is highly unlikely. However, the oxygen atoms of the carboxyl group possess lone pairs of electrons and can act as sites for electrophilic attack.

Protonation: As a carboxylic acid, the most common electrophilic reaction is protonation of the carbonyl oxygen, which is the initial step in acid-catalyzed reactions like esterification.

O-Alkylation: While less common for carboxylic acids themselves, the corresponding carboxylate salt can be alkylated on the oxygen by electrophiles like alkyl halides to form esters.

Direct electrophilic substitution on the alkyl chain, such as halogenation, is not a feasible reaction pathway under standard electrophilic conditions due to the deactivating inductive effect of both the fluorine atoms and the carboxylic acid group.

2,4,4 Trifluorobutanoic Acid As a Versatile Synthetic Building Block in Academic Research

Precursor in the Synthesis of Complex Fluorinated Organic Molecules

The unique structure of 2,4,4-trifluorobutanoic acid makes it a valuable precursor for creating more complex fluorinated compounds. Organic molecules containing fluorine are pivotal in drug development due to the enhanced lipophilicity and the strength of the carbon-fluorine (C-F) bond, which also makes them valuable in material chemistry. researchgate.net Synthetic strategies often begin with simple, commercially available fluorinated building blocks, into which other necessary functional groups are subsequently introduced. nih.gov

Recent advances have highlighted two primary strategies for synthesizing fluorinated amino acids and peptides: one relies on using fluorinated building blocks to construct diverse structures, while the other involves the direct fluorination or fluoroalkylation of existing amino acids and peptides. rsc.org Both approaches underscore the importance of foundational molecules like 2,4,4-trifluorobutanoic acid in providing the core fluorinated structure. The development of new reagents and transition-metal catalysis continues to expand the toolkit for creating these specialized biomolecules. rsc.org

Application in the Development of Fluorinated Amino Acids and Peptide Mimetics

One of the most significant applications of 2,4,4-trifluorobutanoic acid derivatives is in the synthesis of fluorinated amino acids, which are then incorporated into peptides and peptidomimetics. nih.gov The introduction of fluorine can significantly enhance the therapeutic properties of peptides by increasing their stability against enzymatic degradation and improving interactions with biological targets. researchgate.net

A key concept in the application of fluorinated amino acids is bioisosterism, where one group is replaced by another with similar physical or chemical properties to enhance a desired biological activity. The trifluoromethyl (CF3) group is widely used as a bioisostere for various functional groups, including isopropyl, ethyl, and methyl groups. researchgate.nettandfonline.com

Specifically, 2-amino-4,4,4-trifluorobutanoic acid, a derivative of the parent compound, is a well-established bioisostere for the amino acid leucine. researchgate.net The trifluoromethyl group mimics the steric properties of leucine's isobutyl side chain, allowing it to be substituted into peptide sequences to create peptidomimetics with modified properties. nih.gov This substitution can influence the peptide's conformation, which is critical for its interaction with biological receptors. The strong electron-withdrawing nature of the CF3 group can alter the peptide backbone's geometry, leading to more stable and predictable three-dimensional structures. hovione.comresearchgate.net

Table 1: Comparison of Physicochemical Properties of Functional Groups

| Functional Group | Van der Waals Volume (ų) | Electronegativity (Pauling Scale) | Key Characteristics |

|---|---|---|---|

| Isopropyl (-CH(CH₃)₂) | ~65 | ~2.55 (Carbon) | Common in natural amino acids (Val, Leu) |

| Trifluoromethyl (-CF₃) | ~43 | ~3.98 (Fluorine) | Highly electronegative, increases lipophilicity and metabolic stability |

| Methyl (-CH₃) | ~24 | ~2.55 (Carbon) | Small, hydrophobic |

This table provides an illustrative comparison of relevant functional groups.

The unique properties of fluorine make it an excellent tool for studying the structure and function of proteins. Since fluorine is virtually absent in biological systems, incorporating a fluorinated amino acid provides a highly sensitive and specific probe that can be monitored using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

By strategically inserting a fluorinated amino acid like a derivative of 2,4,4-trifluorobutanoic acid at a specific site, researchers can gain detailed insights into:

Protein Conformation: ¹⁹F NMR can detect subtle changes in the local environment of the fluorine atom, revealing shifts in protein conformation upon binding to other molecules or undergoing reactions. researchgate.net

Protein Interactions: The technique is powerful for monitoring protein-ligand and protein-protein interactions, as the ¹⁹F NMR signal is highly sensitive to the binding event. nih.gov

Protein Dynamics: It allows for the study of protein folding and dynamics, providing information that is often inaccessible with other methods. nih.gov

The development of methods for genetically encoding unnatural amino acids has made it possible to insert these fluorine probes into proteins in living cells, further expanding the applicability of this technique. researchgate.net

Utility in Agrochemical and Specialty Chemical Research and Development

The introduction of fluorine-containing groups, particularly the trifluoromethyl group, is a widely used strategy in the design of modern agrochemicals. researchgate.netbeilstein-journals.org Approximately 50% of crop protection products currently under development contain fluorine. solvay.com The presence of fluorine can significantly enhance the biological activity, stability, and uptake of pesticides. beilstein-journals.orgccspublishing.org.cn

Building blocks like 4,4,4-trifluorobutyric acid, an isomer of the subject compound, are noted as important raw materials and intermediates in the synthesis of pharmaceuticals and agrochemicals. fishersci.comchemicalbook.com The trifluoromethyl group can increase the metabolic stability of a molecule, making it more resistant to degradation in the environment and in target organisms, which can lead to higher efficacy. nbinno.com The unique properties conferred by the CF3 group, such as high electronegativity and lipophilicity, are key to the enhanced performance of many modern herbicides, fungicides, and insecticides. beilstein-journals.orgmdpi.com

Contributions to Material Science Research through Fluorinated Polymer and Scaffold Synthesis

Fluorinated polymers, or fluoropolymers, are a unique class of materials known for their exceptional chemical resistance, thermal stability, low friction coefficients, and unique surface properties. mdpi.comresearchgate.net These materials are synthesized from fluorinated monomers and have applications ranging from advanced coatings to biomedical devices.

While common fluoropolymers like PTFE (Teflon) are highly crystalline, new amorphous fluorinated polymers are being developed for specific high-tech applications, such as medical imaging. acs.orgnih.gov For instance, novel fluorinated thermoplastic polyurethanes (¹⁹F-TPU) have been synthesized to create scaffolds for tissue engineering that can be visualized non-invasively using ¹⁹F Magnetic Resonance Imaging (MRI). acs.orgnih.gov These materials are designed to have a high number of mobile fluorine atoms, which generate a strong MRI signal. The development of such advanced materials relies on the availability of versatile fluorinated precursors that can be incorporated into polymer chains to impart these desirable properties.

The synthesis of fluoropolymers often involves the polymerization of fluorinated building blocks. nih.gov The shortening of fluoroalkyl chains in newer materials to address environmental concerns has posed technological challenges, driving research into new molecular solutions to maintain performance. researchgate.net

Advanced Characterization and Analytical Techniques for Fluorinated Butanoic Acid Research

Spectroscopic Analysis for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure of 2,4,4-Trifluorobutanoic acid and assessing its purity. Techniques such as multinuclear Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information about the compound's atomic connectivity, functional groups, and elemental composition.

Multinuclear NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For 2,4,4-Trifluorobutanoic acid, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: Provides information on the number and environment of hydrogen atoms. The spectrum is expected to show distinct signals for the protons at the C2 and C3 positions, with multiplicities arising from coupling to adjacent protons and fluorine atoms.

¹³C NMR: Reveals the carbon skeleton of the molecule. The spectrum will show four distinct signals corresponding to the four carbon atoms, with their chemical shifts influenced by the attached fluorine and oxygen atoms.

¹⁹F NMR: This is crucial for fluorinated compounds, providing direct information about the fluorine atoms. rsc.org For 2,4,4-Trifluorobutanoic acid, signals corresponding to the fluorine at C2 and the two equivalent fluorines at C4 would be expected, with characteristic chemical shifts and coupling patterns. The use of chiral derivatizing agents can also allow for the determination of enantiomeric excess via NMR, as the agent converts enantiomers into diastereomers which may be distinguishable in the NMR spectrum. researchgate.netntu.edu.sg

Table 1: Expected NMR Spectroscopic Data for 2,4,4-Trifluorobutanoic acid

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | -CH₂- (C3) | ~2.5 - 3.0 | Multiplet | JH-H, JH-F |

| ¹H | -CHF- (C2) | ~4.8 - 5.2 | Multiplet | JH-H, JH-F |

| ¹³C | -COOH (C1) | ~170 - 175 | Singlet (or doublet due to JC-F) | - |

| ¹³C | -CHF- (C2) | ~85 - 95 | Doublet | ¹JC-F |

| ¹³C | -CH₂- (C3) | ~35 - 45 | Triplet | ²JC-F |

| ¹³C | -CF₂H (C4) | ~115 - 125 | Triplet | ¹JC-F |

| ¹⁹F | -CHF- (C2) | Variable | Multiplet | JF-H |

| ¹⁹F | -CF₂H (C4) | Variable | Multiplet | JF-H |

Note: The values in this table are illustrative predictions based on the structure and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,4,4-Trifluorobutanoic acid would be characterized by specific absorption bands corresponding to the vibrations of its bonds.

Table 2: Characteristic IR Absorption Bands for 2,4,4-Trifluorobutanoic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| C-H | Stretching | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong, Sharp |

| C-F | Stretching | 1000 - 1400 | Strong |

| C-O | Stretching | 1210 - 1320 | Medium |

Note: The values in this table are based on typical ranges for the indicated functional groups. docbrown.inforesearchgate.net

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. nih.govnih.gov For 2,4,4-Trifluorobutanoic acid (C₄H₅F₃O₂), HRMS can confirm the molecular formula by matching the experimental mass-to-charge ratio (m/z) to the calculated exact mass. The fragmentation pattern observed in the mass spectrum can also offer further structural information. nih.govmsu.edu

Chromatographic Methods for Separation and Quantification

Chromatography is essential for separating 2,4,4-Trifluorobutanoic acid from reaction mixtures or impurities and for quantifying its enantiomers.

Gas Chromatography (GC) for Derivatives

Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and tendency to adsorb onto the column. Therefore, derivatization is typically required. nih.gov The carboxylic acid group of 2,4,4-Trifluorobutanoic acid can be converted into a more volatile ester, such as a methyl or trifluoroethyl ester. nih.govnih.gov This allows for efficient separation and quantification by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net

Chiral Chromatography for Enantiomeric Excess

Since 2,4,4-Trifluorobutanoic acid possesses a stereocenter at the C2 position, it exists as a pair of enantiomers. Chiral chromatography is the gold standard for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. gcms.czmasterorganicchemistry.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. ntu.edu.sgnih.gov High-Performance Liquid Chromatography (HPLC) with a suitable chiral column is the most common approach for this purpose. researchgate.net The ratio of the peak areas for the two enantiomers in the chromatogram allows for the precise calculation of the enantiomeric excess. masterorganicchemistry.com

Table 3: Chromatographic Methods for 2,4,4-Trifluorobutanoic acid Analysis

| Technique | Purpose | Typical Approach | Information Obtained |

|---|---|---|---|

| Gas Chromatography (GC) | Purity analysis, Quantification | Derivatization to a volatile ester (e.g., methyl ester) followed by GC-FID or GC-MS. | Purity, presence of volatile impurities. |

| Chiral HPLC | Enantiomeric separation | Use of a Chiral Stationary Phase (e.g., polysaccharide-based). | Separation of (R)- and (S)-enantiomers, determination of enantiomeric excess. |

Advanced Chiroptical Studies for Enantiomeric Analysis

Beyond chromatography, chiroptical techniques provide insights into the stereochemistry of chiral molecules by measuring their interaction with polarized light. These methods can be used for the rapid determination of enantiomeric excess.

Chiroptical methods such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light. nih.gov For 2,4,4-Trifluorobutanoic acid, enantiomerically pure samples would exhibit mirror-image CD spectra. A mixture of enantiomers would produce a spectrum whose intensity is proportional to the enantiomeric excess. rsc.org By creating calibration curves with samples of known enantiomeric composition, these techniques can be used for rapid and accurate determination of enantiomeric purity without the need for chromatographic separation. nih.govmdpi.com Raman Optical Activity (ROA) is another powerful chiroptical technique that can provide detailed stereochemical information. mdpi.com

Theoretical and Computational Investigations of 2,4,4 Trifluorobutanoic Acid Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. northwestern.edu Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing detailed information about molecular orbitals, charge distribution, and energies. northwestern.edumpg.de For 2,4,4-Trifluorobutanoic acid, these calculations reveal how the electron-withdrawing fluorine atoms influence the molecule's electronic properties.

DFT calculations, often using a basis set such as B3LYP/6-31+G(d), are used to determine key electronic parameters. biointerfaceresearch.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for assessing chemical reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. For fluorinated butanoic acids, the placement of fluorine atoms significantly modulates these energies. The strong inductive effect of the three fluorine atoms in 2,4,4-Trifluorobutanoic acid is expected to lower the energy of both the HOMO and LUMO, affecting its reactivity profile.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing charge transfer interactions between orbitals. biointerfaceresearch.com Electrostatic potential maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. boisestate.edu

Molecular Dynamics and Conformational Analysis

While quantum calculations describe the static electronic structure, molecular dynamics (MD) simulations provide insight into the movement and conformational flexibility of molecules over time. uq.edu.au For a flexible molecule like 2,4,4-Trifluorobutanoic acid, multiple conformations (rotamers) exist due to rotation around its single bonds. Conformational analysis aims to identify the most stable, low-energy shapes the molecule can adopt, as these govern its physical properties and biological interactions. mdpi.com

Force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations), are often parameterized to model the interactions within and between molecules in MD simulations. semanticscholar.org A conformational search can be performed to identify various low-energy conformers. For fluorinated alkanes and related molecules, the gauche effect can be significant, where the presence of electronegative fluorine atoms favors conformations that might otherwise be considered sterically hindered. semanticscholar.org

In 2,4,4-Trifluorobutanoic acid, rotation around the C2-C3 and C3-C4 bonds will lead to a complex potential energy surface. The relative energies of these conformers determine the dominant structure in different environments. MD simulations in various solvents can reveal how intermolecular interactions, such as hydrogen bonding with water, influence the conformational equilibrium. uq.edu.au

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for mapping the potential energy surface of a chemical reaction. boisestate.edu This involves calculating the energies of reactants, products, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For 2,4,4-Trifluorobutanoic acid, several reaction pathways could be modeled. One key reaction is deprotonation, which relates to its acidity (pKa). Computational thermodynamic cycles can be used to predict pKa values by calculating the Gibbs free energy change of dissociation in solution. researchgate.net The strong electron-withdrawing effect of the fluorine atoms is expected to stabilize the resulting carboxylate anion, thereby increasing the acidity of 2,4,4-Trifluorobutanoic acid compared to non-fluorinated butanoic acid.

Other potential reactions include nucleophilic substitution or elimination. DFT methods, such as MPWB1K, are often used to locate transition state structures and calculate activation barriers for such reactions. researchgate.net By modeling these pathways, researchers can predict the feasibility of different chemical transformations and understand the mechanistic details at a molecular level.

Structure-Property Relationship Studies in Fluorinated Compounds

Structure-property relationship studies aim to understand how a molecule's chemical structure dictates its macroscopic properties. nih.govopen.ac.uk In fluorinated compounds, these relationships are often profound and non-linear. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—impart significant changes to molecular properties. researchgate.net

Computational studies are central to establishing these relationships. For instance, the acidity of fluorinated carboxylic acids is strongly correlated with the number and position of fluorine atoms. researchgate.net The inductive effect brought about by fluorine's electronegativity stabilizes the conjugate base, increasing acidity. researchgate.net This effect diminishes with distance from the carboxylic acid group.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 2,4,4-Trifluorobutanoic acid |

Future Research Directions and Unexplored Avenues for 2,4,4 Trifluorobutanoic Acid

Innovations in Green Chemistry for Fluorinated Butanoic Acid Synthesis

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of 2,4,4-trifluorobutanoic acid should prioritize green chemistry principles to minimize waste and environmental impact.

One promising avenue is the exploration of solvent-free or aqueous-based reaction systems . Traditional fluorination reactions often rely on hazardous and volatile organic solvents. Investigating the use of water, supercritical fluids, or ionic liquids as reaction media could significantly improve the environmental profile of the synthesis. For instance, the use of electricity in organic electrolysis has shown promise in synthesizing a variety of fluorine-containing aromatic carboxylic acids from carbon dioxide and readily available aromatic compounds, a strategy that could be adapted for aliphatic systems. hokudai.ac.jp

Furthermore, the development of biocatalytic methods presents an exciting frontier. While biocatalysis in fluorination is still an emerging field, the use of enzymes could offer high selectivity and milder reaction conditions. mdpi.com Future work could focus on identifying or engineering enzymes capable of catalyzing the fluorination of butanoic acid derivatives.

Another key area is the development of continuous flow processes . Flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for easier scale-up compared to traditional batch processes. uva.nl Designing a continuous flow synthesis for 2,4,4-trifluorobutanoic acid could lead to a more efficient and safer manufacturing process.

| Green Chemistry Approach | Potential Advantages for 2,4,4-Trifluorobutanoic Acid Synthesis |

| Aqueous-based systems | Reduced use of volatile organic compounds (VOCs), lower toxicity, and improved safety. |

| Biocatalysis | High selectivity, mild reaction conditions, and use of renewable resources. |

| Continuous Flow Chemistry | Enhanced safety, improved reaction control, and easier scalability. |

| Electrochemical Synthesis | Use of electricity as a clean reagent, potential for high selectivity. hokudai.ac.jp |

Catalyst Development for Highly Selective Transformations

The presence of multiple fluorine atoms in 2,4,4-trifluorobutanoic acid makes the development of catalysts for its selective functionalization a critical research area.

Regioselective C-H functionalization is a significant challenge. Developing catalysts that can selectively activate and functionalize the C-H bonds at the 2- and 3-positions without disturbing the C-F bonds would open up avenues for creating a diverse range of derivatives. Transition metal catalysis, particularly with palladium, has shown success in the ortho-fluorination of benzoic acids and could be adapted for aliphatic systems. ethernet.edu.etinnovations-report.com

Stereoselective synthesis of chiral derivatives of 2,4,4-trifluorobutanoic acid is another important direction. The development of chiral catalysts for asymmetric fluorination or for the enantioselective functionalization of the carboxylic acid group could lead to the synthesis of enantiopure compounds with potential applications in medicinal chemistry. nih.gov For example, chiral palladium complexes have been used for the enantioselective fluorination of β-ketoesters. nih.gov

Photoredox catalysis has emerged as a powerful tool for C-F bond formation. nih.gov Future research could explore the use of photoredox catalysts for the late-stage fluorination of butanoic acid derivatives or for the decarboxylative fluorination of related compounds to access novel fluorinated building blocks. nih.govorganic-chemistry.org

| Catalytic Approach | Potential Transformation of 2,4,4-Trifluorobutanoic Acid |

| Regioselective C-H Activation | Selective introduction of functional groups at the C-2 or C-3 position. |

| Asymmetric Catalysis | Synthesis of enantiomerically pure derivatives for biological evaluation. |

| Photoredox Catalysis | Novel C-F bond formations and decarboxylative functionalizations. |

Novel Applications as a Fluorinated Scaffold in Emerging Chemical Sciences

The unique electronic properties conferred by the fluorine atoms in 2,4,4-trifluorobutanoic acid make it an attractive scaffold for the design of new molecules with tailored properties.

In medicinal chemistry , fluorinated compounds are prevalent in pharmaceuticals due to their enhanced metabolic stability, bioavailability, and binding affinity. nih.govresearchgate.net 2,4,4-Trifluorobutanoic acid could serve as a novel building block for the synthesis of new drug candidates. The trifluoromethyl group is a common motif in drug design, and the gem-difluoroethyl group at the 4-position of this acid could offer unique conformational constraints and electronic properties. mdpi.com

In materials science , the incorporation of fluorine can significantly alter the properties of polymers and other materials, imparting characteristics such as thermal stability, chemical resistance, and hydrophobicity. mdpi.com Derivatives of 2,4,4-trifluorobutanoic acid could be explored as monomers for the synthesis of novel fluorinated polymers with specialized applications.

In agrochemicals , fluorinated compounds play a crucial role as herbicides, insecticides, and fungicides. mdpi.com The unique substitution pattern of 2,4,4-trifluorobutanoic acid could be leveraged to design new agrochemicals with improved efficacy and environmental profiles.

| Field of Application | Potential Role of 2,4,4-Trifluorobutanoic Acid |

| Medicinal Chemistry | A novel building block for drugs with improved pharmacokinetic properties. nih.govresearchgate.net |

| Materials Science | Monomer for the synthesis of high-performance fluorinated polymers. mdpi.com |

| Agrochemicals | Scaffold for the development of new and effective crop protection agents. mdpi.com |

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The intersection of organic chemistry and chemical biology offers exciting opportunities to utilize 2,4,4-trifluorobutanoic acid as a tool to probe biological systems.

Chemical probes and metabolic labeling: The fluorine atoms in 2,4,4-trifluorobutanoic acid can serve as reporters for ¹⁹F NMR spectroscopy. This allows for the non-invasive monitoring of the molecule's fate in biological systems. It could be used to study enzyme mechanisms or as a metabolic probe to track biochemical pathways.

Peptide and protein design: The incorporation of fluorinated amino acids into peptides and proteins can enhance their stability and biological activity. nih.gov Derivatives of 2,4,4-trifluorobutanoic acid could be used to synthesize novel fluorinated amino acids for incorporation into peptides, leading to new therapeutic agents or research tools.

Molecular imaging: The development of ¹⁸F-labeled compounds for Positron Emission Tomography (PET) is a rapidly growing area. dovepress.com Developing methods for the late-stage introduction of ¹⁸F into 2,4,4-trifluorobutanoic acid or its derivatives could lead to new PET imaging agents for diagnosing and monitoring diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4,4-Trifluorobutanoic acid, and how do they compare in yield and purity?

- Methodological Answer : Synthesis typically involves fluorination of butanoic acid precursors using reagents like trifluoromethylating agents. For example, esterification of intermediates (e.g., 3-amino-4,4,4-trifluorobutanoic acid methyl ester) followed by hydrolysis is a common route, as seen in analogous compounds . Yields depend on reaction conditions (temperature, catalysts), with purity optimized via recrystallization or chromatography. Comparative studies suggest that enantiomeric purity (R/S configuration) significantly impacts final product quality .

Q. What analytical techniques are recommended for characterizing 2,4,4-Trifluorobutanoic acid?

- Methodological Answer :

- NMR Spectroscopy : and NMR are critical for confirming fluorination patterns and structural integrity. Challenges include signal splitting due to coupling with adjacent protons, requiring high-resolution instruments .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns, supported by databases like NIST .

- Elemental Analysis : Ensures stoichiometric accuracy, particularly for fluorine content .

Q. How are physicochemical properties (e.g., pKa, solubility) experimentally determined for this compound?

- Methodological Answer :

- pKa : Determined via potentiometric titration in aqueous or mixed solvents, accounting for the electron-withdrawing effect of fluorine on acidity .

- Solubility : Measured using shake-flask methods with HPLC quantification. Fluorination reduces polarity, requiring solvents like DMSO or ethanol for dissolution .

Advanced Research Questions

Q. How does the position of fluorine atoms influence the reactivity and biological activity of 2,4,4-Trifluorobutanoic acid?

- Methodological Answer : Fluorination at the 2- and 4-positions enhances metabolic stability and lipophilicity, impacting bioactivity. Comparative studies show that trifluorobutanoic acid derivatives exhibit distinct neuroprotective potential compared to mono- or difluorinated analogs (e.g., limited antimicrobial activity vs. confirmed neuroprotection in (S)-isomers) . Computational docking studies can further elucidate steric and electronic interactions with biological targets.

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Discrepancies often arise from:

- Enantiomeric Purity : Use chiral HPLC or SFC to verify R/S ratios, as stereochemistry affects binding affinity .

- Assay Conditions : Standardize cell lines (e.g., SH-SY5Y for neuroprotection) and control for pH/temperature .

- Impurity Profiling : LC-MS or NMR detects trace byproducts (e.g., esterified intermediates) that may interfere with assays .

Q. What experimental designs are suitable for studying environmental degradation of 2,4,4-Trifluorobutanoic acid?

- Methodological Answer : Adapt photodegradation protocols from related fluorinated compounds:

- Light Sources : Compare UV (254 nm) vs. simulated sunlight to assess photolysis rates .

- Matrix Effects : Test degradation in surfactant solutions (e.g., Triton X-100) or natural water samples to mimic environmental conditions .

- Analytical Tracking : Use LC-MS/MS to identify degradation products (e.g., defluorinated metabolites) .

Q. How can computational modeling enhance understanding of 2,4,4-Trifluorobutanoic acid’s reaction mechanisms?

- Methodological Answer :

- DFT Calculations : Model transition states for decarboxylation or fluorination reactions, leveraging thermodynamic data from NIST .

- MD Simulations : Predict membrane permeability and protein interactions based on logP and electrostatic potential maps .

Q. What strategies are recommended for assessing the ecotoxicity of this compound?

- Methodological Answer :

- In Vitro Assays : Use zebrafish embryos (Danio rerio) or Daphnia magna to evaluate acute toxicity (LC50).

- Metabolite Profiling : Identify persistent fluorinated metabolites via HRMS and correlate with toxicity endpoints .

- Comparative Studies : Benchmark against structurally similar acids (e.g., trifluoroacetic acid) with known ecotoxicological profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.